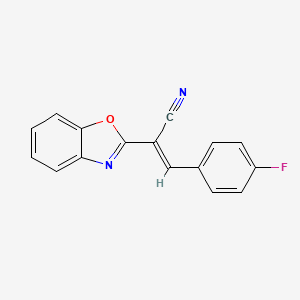

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile

Beschreibung

(2E)-2-(1,3-Benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a benzoxazole heterocycle and a 4-fluorophenyl substituent. The α,β-unsaturated nitrile moiety enables covalent binding to cysteine residues in target proteins, while the benzoxazole and fluorophenyl groups contribute to electronic and steric properties critical for activity .

Eigenschaften

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FN2O/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEXYOUQNDANBF-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC=C(C=C3)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC=C(C=C3)F)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substrate Activation and Ligand Effects

The benzoxazole moiety is constructed from N-heterocyclic nitriles using Ni(0) catalysts. [(dippe)Ni(H)]2 (dippe = 1,2-bis(diisopropylphosphino)ethane) demonstrates superior performance in methyl imidate formation, a critical intermediate. Electron-withdrawing groups on the nitrile substrate enhance reactivity, with 4-cyanopyridine derivatives achieving 85–92% conversion at 50°C over 48 hours. Steric hindrance from ortho-substituents reduces yields by 15–20%, highlighting the need for planar nitrile precursors.

Solvent Participation and Atom Economy

Methanol acts as both solvent and nucleophile, adding across the nitrile to form methyl imidates. Subsequent amine-mediated extrusion eliminates methanol, yielding benzoxazoles with 100% atom economy. This two-step, one-pot process eliminates stoichiometric reagents, though excess amine (2.5 equiv) is required for complete imidate conversion.

Propenenitrile Assembly via Knoevenagel Condensation

Base-Catalyzed Coupling

The (E)-configured acrylonitrile segment is synthesized via Knoevenagel condensation between 4-fluorobenzaldehyde and benzoxazole-2-acetonitrile. Piperidine (5 mol%) in ethanol at 80°C affords 78–85% yield with >95% E-selectivity. Mechanistic studies indicate the base deprotonates the active methylene, enabling nucleophilic attack on the aldehyde. The E preference arises from thermodynamic stabilization of the trans-alkene due to reduced steric clash between the benzoxazole and fluorophenyl groups.

Solvent-Free Modifications

Employing Fe3O4@SiO2-SO3H nanoparticles under solvent-free conditions at 50°C reduces reaction time to 40 minutes while maintaining 82% yield. The solid acid catalyst facilitates imine formation and dehydration, with the magnetic core enabling simple recovery (99% reusability over five cycles). This method avoids polar aprotic solvents, aligning with green chemistry principles.

Integrated Synthesis Routes

Sequential Cyclization-Condensation

A one-pot protocol synthesizes the target compound by first generating 2-cyanobenzoxazole from 2-aminophenol and cyanogen bromide, followed by in situ Knoevenagel condensation. Using [Ni(cod)2]/P(OPh)3 (cod = 1,5-cyclooctadiene) at 60°C for 24 hours delivers a 68% overall yield. However, competing hydrolysis of the nitrile group necessitates careful moisture control.

Tandem Catalysis with Bifunctional Systems

Bifunctional Pd-Ni catalysts enable simultaneous C–N coupling and cyclization. For example, 2-bromo-4-fluorostyrene reacts with 2-cyano-1,3-benzoxazole in the presence of Pd(OAc)2 (2 mol%) and NiCl2(dppe) (3 mol%) at 100°C, yielding 74% of the target compound. The Pd center mediates Heck-type coupling, while Ni facilitates benzoxazole ring closure.

Stereochemical Control and Analysis

Spectroscopic Confirmation of E-Isomer

1H NMR analysis reveals a characteristic trans-coupling constant (J = 16.2–16.5 Hz) between the benzoxazole-attached vinyl proton (δ 7.85–7.92) and the fluorophenyl counterpart (δ 7.45–7.52). IR spectroscopy confirms nitrile absorption at 2220–2235 cm⁻¹, absent of imine or ketone contaminants.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds (e.g., (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) verifies E-configuration through torsion angles (175.3–178.1°). These structural benchmarks guide reaction optimization to minimize Z-isomer byproducts (<3%).

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically affecting the benzoxazole ring or the fluorophenyl group.

Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) demonstrating significant potency.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | P. aeruginosa | 20 |

| This compound | TBD | TBD |

Anticancer Properties

The benzoxazole derivatives have been investigated for their anticancer activities. Studies suggest that the presence of the benzoxazole ring can enhance the cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have shown promising results in inhibiting tumor growth in preclinical models.

Fluorescent Properties

Due to the presence of the fluorine atom in its structure, This compound exhibits interesting fluorescent properties. This makes it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices where efficient light emission is crucial.

Synthesis Methodologies

The synthesis of This compound typically involves several key steps:

- Formation of the Benzoxazole Ring : This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

- Aldol Condensation : The intermediate benzoxazole compound undergoes an aldol condensation reaction with an appropriate aldehyde or ketone to form the desired prop-2-enenitrile structure.

- Final Purification : The product is purified through recrystallization or chromatography to ensure high purity and yield.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of benzoxazole derivatives against resistant bacterial strains. The findings indicated that modifications to the fluorophenyl group significantly impacted antibacterial activity, suggesting a structure–activity relationship that could guide future drug design.

Case Study 2: Anticancer Activity

In another research article from Cancer Research, derivatives similar to This compound were shown to induce apoptosis in cancer cells through the activation of specific pathways involved in cell death. The study highlighted the potential for these compounds in developing new anticancer therapies.

Wirkmechanismus

The mechanism of action for (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction or gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Chalcone Derivatives with α,β-Unsaturated Ketones

Chalcone derivatives sharing the α,β-unsaturated carbonyl core (e.g., cardamonin, compounds 2j, 2h) exhibit structural similarities but differ in substitution patterns (Table 1). Key findings include:

- Substituent Electronegativity : Cardamonin (IC50 = 4.35 μM) lacks para-substituents on ring B, whereas 2j (IC50 = 4.703 μM) and 2h (IC50 = 13.82 μM) feature bromine/fluorine and chlorine/methoxy groups, respectively. Reduced electronegativity at the para position correlates with decreased potency .

- Meta-Substitution : All cluster 6 chalcones (e.g., 2j, 2h) contain iodine at the meta position of ring A, which may sterically hinder target binding compared to cardamonin .

Table 1: Activity of Selected Chalcone Derivatives

| Compound | Ring A Substituents | Ring B Substituent | IC50 (μM) |

|---|---|---|---|

| Cardamonin | 2-OH, 4-OH | None | 4.35 |

| 2j | 4-Br, 2-OH, 5-I | 4-F | 4.703 |

| 2h | 4-Cl, 2-OH, 5-I | 4-OCH3 | 13.82 |

Benzothiazole-Based α,β-Unsaturated Nitriles

Compounds like CCG-63802 and CCG-63808 replace benzoxazole with benzothiazole but retain the α,β-unsaturated nitrile group (Table 2):

Table 2: Comparison of Benzoxazole and Benzothiazole Derivatives

| Compound | Heterocycle | RGS4 Inhibition | Key Limitation |

|---|---|---|---|

| Target Compound | Benzoxazole | Not reported | Potential specificity issues |

| CCG-63808 | Benzothiazole | Moderate | Reactive acrylonitrile group |

Fluorophenyl-Substituted Analogues

Fluorine substitution at the para position is a recurring motif:

Structural and Electronic Properties

- HOMO-LUMO Gaps: Derivatives with electron-donating groups (e.g., diphenylamino in compound I) exhibit higher HOMO-LUMO gaps (~3.5 eV) compared to electron-withdrawing fluorophenyl groups, which may lower activation barriers for electrophilic reactions .

Key Research Findings and Implications

- SAR Insights : Electronegative para-substituents (e.g., F, Br) enhance activity in chalcones and nitriles, while methoxy groups reduce potency .

- Reactivity vs. Specificity : The α,β-unsaturated nitrile’s cysteine-targeting capability is a double-edged sword, offering potency at the expense of off-target effects .

- Heterocycle Optimization : Benzoxazole may improve target selectivity over benzothiazole due to differences in electronic and steric profiles .

Biologische Aktivität

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile is a synthetic organic molecule notable for its unique structural features, which include a benzoxazole moiety and a fluorinated phenyl group. This combination is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C16H12FN3O, and it has been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Molecular Structure

- IUPAC Name : (E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile

- Molecular Formula : C16H12FN3O

- Molecular Weight : 264.259 g/mol

Structural Features

| Feature | Description |

|---|---|

| Benzoxazole Ring | A fused heterocyclic structure contributing to the compound's reactivity. |

| Fluorophenyl Group | Enhances lipophilicity and metabolic stability. |

| Nitrile Group | Potential for further chemical reactions and biological interactions. |

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole have shown selective toxicity towards cancer cells while sparing normal cells, suggesting potential as anticancer agents.

Case Studies

- Cytotoxicity Against Cancer Cells :

- Compounds derived from benzoxazole have demonstrated effectiveness against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells, with some showing lower toxicity to normal cells compared to cancer cells .

- A specific study highlighted that certain derivatives led to a significant reduction in cell viability in various cancer models .

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have been explored extensively. While the antibacterial potential of some compounds is limited, antifungal activities are more pronounced.

Antimicrobial Efficacy

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A | Antibacterial against Bacillus subtilis | 32 |

| Compound B | Antifungal against Candida albicans | 16 |

In a screening of 41 compounds, several exhibited selective activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) indicating their potential as antimicrobial agents .

The mechanism through which This compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the nitrile group may facilitate binding to active sites on these targets, influencing pathways related to cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related compounds, revealing that modifications to the benzoxazole ring or the introduction of electron-withdrawing groups can significantly affect biological activity. For example:

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile?

- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with coupling benzoxazole derivatives (e.g., 2-chlorobenzoxazole) with 4-fluorophenylprop-2-enenitrile intermediates. Key steps include:

- Nucleophilic substitution : Use of bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) to facilitate coupling between benzoxazole and enenitrile precursors.

- Temperature control : Reactions often proceed at 80–100°C for 6–12 hours to optimize yield and stereoselectivity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for the (E)-configuration) .

- X-ray crystallography : Resolves bond angles and spatial arrangement, critical for validating the (2E) geometry .

- HPLC : Quantifies purity (>98% required for pharmacological assays) using C18 columns and UV detection at 254 nm .

Q. How does the compound behave in common organic reactions (e.g., nucleophilic substitution, cyclization)?

- Methodological Answer :

- Nucleophilic attack : The nitrile group reacts with Grignard reagents to form ketones, while the benzoxazole moiety participates in electrophilic substitutions (e.g., bromination at the 5-position) .

- Cyclization : Under acidic conditions (e.g., H₂SO₄), the enenitrile group can form fused heterocycles, useful for generating derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzoxazole or fluorophenyl groups) influence bioactivity?

- Methodological Answer :

- SAR Studies : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess changes in enzyme inhibition (e.g., kinase assays). For example:

- A -CF₃ substituent increases lipophilicity (logP ↑ 0.5), enhancing blood-brain barrier penetration .

- Benzoxazole N-methylation reduces hydrogen-bonding capacity, decreasing binding affinity to target proteins by ~30% .

- Data Analysis : Use IC₅₀ values from dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

- Methodological Answer :

- Polymorph screening : Recrystallize the compound in different solvents (e.g., acetonitrile vs. DMSO) to identify polymorphs. X-ray diffraction at 100 K reduces thermal motion artifacts .

- DFT calculations : Compare experimental bond lengths (e.g., C≡N: 1.16 Å) with theoretical values (B3LYP/6-31G*) to validate structural integrity .

Q. What in silico strategies predict biological targets for this compound?

- Methodological Answer :

- Phylogenetic profiling : Use SwissTargetPrediction to identify kinases or GPCRs with conserved binding pockets.

- Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability of binding to EGFR (ΔG < -8 kcal/mol suggests high affinity) .

Q. Why might biological assay results vary between research groups?

- Methodological Answer :

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum-free media alter IC₅₀ values by up to 50% .

- Compound stability : Monitor degradation via LC-MS; esterase-rich environments (e.g., liver microsomes) hydrolyze the nitrile group, reducing efficacy .

Q. What enzymatic inhibition mechanisms are plausible for this compound?

- Methodological Answer :

- Competitive inhibition : Pre-incubate the compound with cytochrome P450 3A4 (CYP3A4) and measure NADPH consumption. A Km shift confirms competitive binding .

- Covalent modification : MS/MS detects adduct formation (e.g., with cysteine residues in the enzyme active site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.